Ammonium tetrathiotungstenate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

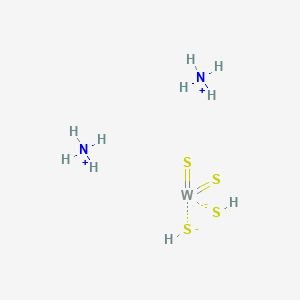

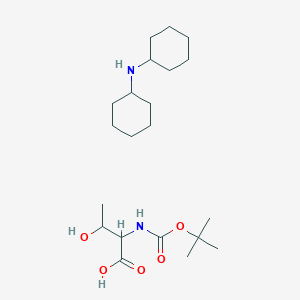

Ammonium tetrathiotungstenate, with the chemical formula (NH4)2WS4, is a compound of significant interest in various scientific fields. It is known for its role as a precursor in the synthesis of tungsten disulfide (WS2) and other tungsten-based materials. This compound is also utilized in various industrial applications, including catalysis and material science .

Métodos De Preparación

Ammonium tetrathiotungstenate can be synthesized through several methods. One common method involves the reaction of ammonium sulfide ((NH4)2S) with tungsten hexachloride (WCl6) in an aqueous solution. This reaction produces this compound along with ammonium chloride (NH4Cl) as a byproduct . Another method involves the sulfidation of ammonium metatungstate ((NH4)6H2W12O40) using hydrogen sulfide (H2S) gas . This method is more traditional but involves handling toxic and corrosive gases.

Análisis De Reacciones Químicas

Ammonium tetrathiotungstenate undergoes various chemical reactions, including thermal decomposition and hydrolysis. During thermal decomposition in an inert atmosphere, it decomposes in three steps: the release of free water, the formation of an amorphous tungsten trisulfide (WS3) phase, and the formation of slightly crystalline tungsten disulfide (WS2) . In the presence of air, the decomposition leads directly to WS2, which further crystallizes into tungsten oxide (WO3) at higher temperatures . This compound can also react with other metal salts to form mixed-metal sulfides, which are useful in catalysis .

Aplicaciones Científicas De Investigación

Ammonium tetrathiotungstenate has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of tungsten disulfide, which is a valuable material for catalysis, lubrication, and gas sensing . In biology and medicine, it has been studied for its potential as a copper-chelating agent, similar to ammonium tetrathiomolybdate, which is used in the treatment of Wilson’s disease . In industry, it is used in the production of catalysts for hydrodesulfurization (HDS) reactions, which are essential for removing sulfur from crude oil .

Mecanismo De Acción

The mechanism of action of ammonium tetrathiotungstenate involves its ability to form complexes with metal ions. In biological systems, it can form tight complexes with copper ions, reducing their bioavailability and potentially mitigating copper-related toxicity . In catalysis, the compound decomposes to form tungsten disulfide, which acts as an active catalyst for various chemical reactions, including the hydrogenation and desulfurization of hydrocarbons .

Comparación Con Compuestos Similares

Ammonium tetrathiotungstenate is similar to other thiometallate compounds, such as ammonium tetrathiomolybdate ((NH4)2MoS4) and ammonium tetrathiovanadate ((NH4)2VS4). These compounds share similar structures and chemical properties, but each has unique applications. For example, ammonium tetrathiomolybdate is widely used in the treatment of Wilson’s disease due to its copper-chelating properties . This compound, on the other hand, is more commonly used in industrial catalysis and material science .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and ability to form complexes with metal ions make it valuable in both research and industry

Propiedades

Fórmula molecular |

H10N2S4W |

|---|---|

Peso molecular |

350.2 g/mol |

Nombre IUPAC |

diazanium;bis(sulfanylidene)tungsten;sulfanide |

InChI |

InChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;; |

Clave InChI |

CCFCMIWYHMKPAO-UHFFFAOYSA-N |

SMILES canónico |

[NH4+].[NH4+].[SH-].[SH-].S=[W]=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)

![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)

![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)

![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)

![2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)

![2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate](/img/structure/B15286145.png)

![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)

![2-[4-[3-[3-(Cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B15286157.png)

![Ethyl 2-({4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoyl}amino)acetate](/img/structure/B15286164.png)

![6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15286167.png)